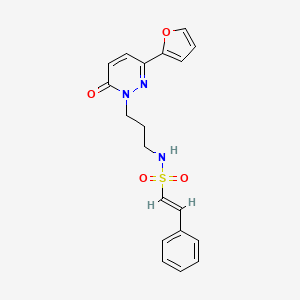
(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
描述
(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by the following structural components:
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Pyridazinone Core : Known for its diverse pharmacological properties.
- Sulfonamide Group : Traditionally associated with antibacterial activity.
The molecular formula of the compound is with a molecular weight of approximately 399.5 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyridazine Ring : Utilizing dicarbonyl compounds through cyclization reactions.
- Introduction of Furan Moiety : Achieved via cross-coupling reactions such as Suzuki or Heck reactions.
- Final Coupling : Amide bond formation using reagents like EDCI or DCC to achieve the target compound.
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Potential inhibition of tumor growth through specific interactions with cellular pathways.
- Antimicrobial Properties : Particularly against pathogens like Helicobacter pylori and other bacteria, attributed to the sulfonamide component.
The mechanism often involves binding to specific enzymes or receptors, modulating their activity, which may lead to therapeutic effects.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antibacterial Activity :
-
Anti-inflammatory Effects :
- Similar compounds have been documented for their anti-inflammatory properties, indicating that this compound may also exhibit such effects through modulation of inflammatory pathways.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| Main Structural Features | Furan ring, Pyridazine core, Sulfonamide group |
| Potential Activities | Anticancer, Antimicrobial, Anti-inflammatory |
| Mechanism of Action | Enzyme/receptor interaction |
科学研究应用
Pharmacological Applications
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
Biochemical Applications
- Enzyme Inhibition
- Drug Delivery Systems
Material Science Applications
- Organic Electronics
- Polymer Chemistry
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that furan-pyridazine derivatives significantly inhibited cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development. |
| Study 3 | Neuroprotective Effects | Found that compounds reduced neuronal cell death by mitigating oxidative stress in cellular models of Alzheimer’s disease. |
| Study 4 | Drug Delivery Systems | Highlighted improved drug solubility and stability when combined with this compound in nanoparticle formulations. |
属性
IUPAC Name |
(E)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19-10-9-17(18-8-4-14-26-18)21-22(19)13-5-12-20-27(24,25)15-11-16-6-2-1-3-7-16/h1-4,6-11,14-15,20H,5,12-13H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLTUUOVOJILG-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















